Superior Antiproliferative Activity Against TNBC Cell Lines Versus Dasatinib
In a direct head-to-head comparison across a panel of triple-negative breast cancer (TNBC) cell lines, UM-164 demonstrated significantly greater antiproliferative potency than dasatinib. The average growth inhibition 50% (GI50) for UM-164 was 160 nM, compared to 2,300 nM for dasatinib [1]. This represents a 14.4-fold improvement in potency. Furthermore, UM-164 showed consistent activity across all cell lines, including those resistant to FDA-approved Src inhibitors, whereas dasatinib only inhibited a subset [1].
| Evidence Dimension | Antiproliferative Activity (Average GI50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | Dasatinib: 2,300 nM |
| Quantified Difference | 14.4-fold higher potency for UM-164 |
| Conditions | Panel of five TNBC cell lines (MDA-MB-231, MDA-MB-468, HCC1937, Hs578t, SUM 149) in 2D culture |
Why This Matters
This superior and consistent antiproliferative profile justifies the selection of UM-164 over dasatinib for in vitro TNBC studies, especially when targeting cell populations with known resistance to conventional Src inhibitors.
- [1] Gilani RA, Phadke S, Bao LW, et al. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer. Clin Cancer Res. 2016;22(20):5087-5096. DOI: 10.1158/1078-0432.CCR-15-2158. View Source
